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Compound of Interest

Compound Name:
2-(4-Bromophenyl)-1-(2,4-

dihydroxyphenyl)ethanone

Cat. No.: B1224145 Get Quote

An In-Depth Technical Guide to 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone:

Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone is a

deoxybenzoin derivative that holds significant potential as a versatile building block in

medicinal chemistry and materials science. Its structure, featuring a brominated phenyl ring and

a resorcinol moiety, provides multiple reaction sites for the synthesis of more complex

molecules, including heterocyclic compounds and potential therapeutic agents. This guide

offers a comprehensive overview of its physicochemical properties, outlines a robust proposed

synthetic route, details methods for its characterization, and explores its applications,

particularly in the realm of drug development for inflammatory and oncological conditions. The

protocols and data presented herein are synthesized from established chemical principles and

analysis of structurally related compounds, providing a foundational resource for researchers

and drug development professionals.

Molecular Profile and Physicochemical Properties
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone (CAS No. 92152-60-8) is a ketone

featuring a resorcinol (2,4-dihydroxyphenyl) group and a 4-bromophenyl group attached to the

ethanone backbone.[1] The resorcinol moiety is a key pharmacophore in many biologically

active compounds, while the bromine atom serves as a valuable synthetic handle for cross-

coupling reactions, enabling further molecular elaboration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1224145?utm_src=pdf-interest
https://www.benchchem.com/product/b1224145?utm_src=pdf-body
https://www.benchchem.com/product/b1224145?utm_src=pdf-body
https://www.benchchem.com/product/b1224145?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2063466
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The structure is confirmed by its IUPAC name and can be represented by the SMILES string:

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)Br.[1]

Figure 1: 2D Structure of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone.

Table 1: Physicochemical and Computed Properties

Property Value Source

IUPAC Name
2-(4-bromophenyl)-1-(2,4-
dihydroxyphenyl)ethanone

[1]

CAS Number 92152-60-8 [1][2]

Molecular Formula C₁₄H₁₁BrO₃ [1][2]

Molecular Weight 307.14 g/mol [1][2]

Appearance Off-white solid [2]

Melting Point 173-180 °C [2]

Purity (Typical) ≥ 99% (HPLC) [2]

XLogP3 (Predicted) 3.7 [1]

Hydrogen Bond Donors 2 [1]
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| Hydrogen Bond Acceptors| 3 |[1] |

Proposed Synthesis and Purification
While a specific, peer-reviewed synthesis for this exact molecule is not readily available in the

cited literature, a chemically sound and robust protocol can be proposed based on the well-

established Hoesch reaction. This reaction involves the condensation of a nitrile with a phenol

or a polyhydric phenol to form a hydroxyaryl ketone.[3] The proposed pathway utilizes the

reaction of resorcinol with 4-bromophenylacetonitrile.

Expertise & Rationale: The Hoesch reaction is particularly well-suited for synthesizing

polyhydroxyacetophenones because it proceeds under acidic conditions that are compatible

with the electron-rich resorcinol ring.[3] The use of a nitrile precursor avoids the potential for

self-condensation or other side reactions that can occur with more reactive acylating agents

like acid chlorides in a standard Friedel-Crafts acylation. Zinc chloride acts as a Lewis acid

catalyst, activating the nitrile for electrophilic attack by the resorcinol ring.

Synthesis Pathway Diagram
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Caption: Proposed Hoesch reaction pathway for synthesis.

Detailed Experimental Protocol (Proposed)
Trustworthiness: This protocol is designed as a self-validating system. Each step includes

checkpoints and expected observations. The purification steps are critical for removing

unreacted starting materials and the zinc catalyst, ensuring the final product's purity, which can

be verified by the characterization methods outlined in Section 3.0.

Materials:
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Resorcinol (1.0 eq)

4-Bromophenylacetonitrile (1.0 eq)[4]

Anhydrous Zinc Chloride (ZnCl₂, 1.1 eq), freshly fused

Anhydrous Diethyl Ether

Hydrogen Chloride (gas)

Hydrochloric Acid (10% aqueous solution)

Ethyl Acetate

Hexanes

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a gas inlet tube, and a calcium chloride drying tube. Maintain the system under a dry

nitrogen atmosphere.

Reaction Mixture: To the flask, add resorcinol (1.0 eq), 4-bromophenylacetonitrile (1.0 eq),

and freshly fused anhydrous zinc chloride (1.1 eq). Add anhydrous diethyl ether to dissolve

the reactants.

Reaction Initiation: Cool the mixture in an ice bath to 0 °C. Bubble dry hydrogen chloride gas

through the stirred solution for 1-2 hours. A thick, yellow precipitate of the ketimine

hydrochloride intermediate is expected to form.

Reaction Completion: After the gas addition, seal the flask and allow it to stir at room

temperature overnight (approx. 16 hours).
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Hydrolysis: Decant the ether solvent. To the solid residue, add 10% aqueous hydrochloric

acid. Heat the mixture at reflux for 1-2 hours to hydrolyze the ketimine intermediate. The

solid should gradually dissolve and then a new precipitate (the product) may form upon

cooling.

Work-up: Cool the mixture to room temperature and then in an ice bath. If a solid

precipitates, collect it by vacuum filtration. If not, transfer the mixture to a separatory funnel

and extract with ethyl acetate (3 x volumes).

Purification (Liquid-Liquid): Combine the organic extracts. Wash sequentially with water,

saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over

anhydrous sodium sulfate.

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a

rotary evaporator to yield the crude product.

Purification Protocol
The crude product can be purified by recrystallization.

Solvent Selection: A suitable solvent system is typically ethanol/water or ethyl

acetate/hexanes.

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate.

Slowly add water or hexanes until the solution becomes cloudy.

Crystallization: Reheat the solution until it becomes clear again, then allow it to cool slowly to

room temperature, followed by cooling in an ice bath to maximize crystal formation.

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the

cold recrystallization solvent mixture, and dry under vacuum.

Structural Elucidation and Characterization
As experimental spectra for this specific compound are not available in public databases, this

section provides predicted data based on the known spectra of its constituent parts and
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structurally similar molecules.[5][6] This provides a reliable baseline for researchers to confirm

the identity and purity of their synthesized material.

Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data for Characterization
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Technique Expected Features
Rationale / Analog
Comparison

¹H NMR

δ ~10-12 ppm (s, 1H,
phenolic OH, H-bonded); δ
~7.8 ppm (d, 1H, Ar-H
ortho to C=O); δ 7.4-7.5
ppm (d, 2H, Ar-H ortho to
Br); δ 7.1-7.2 ppm (d, 2H,
Ar-H meta to Br); δ 6.3-6.5
ppm (m, 2H, Ar-H of
resorcinol); δ ~4.2 ppm (s,
2H, -CH₂-); δ ~5-7 ppm (br
s, 1H, phenolic OH)

Based on data for 1-(2,4-
dihydroxyphenyl)ethanone
derivatives and 4-
bromophenyl compounds.
[5][6] The downfield shift
of the ortho proton on the
resorcinol ring is due to
the deshielding effect of
the carbonyl group. The
methylene protons appear
as a singlet.

¹³C NMR

δ ~200-205 ppm (C=O); δ

~165 ppm (C-OH); δ ~162 ppm

(C-OH); δ ~135 ppm (Ar C-H);

δ ~132 ppm (Ar C-Br); δ ~131

ppm (Ar C-H); δ ~121 ppm (Ar

C-H); δ ~114 ppm (Ar C-CO);

δ ~108 ppm (Ar C-H); δ ~104

ppm (Ar C-H); δ ~45 ppm (-

CH₂-)

Carbonyl carbon is significantly

downfield. Phenolic carbons

(C-OH) are also deshielded.

The methylene carbon is

expected around 45 ppm.[7][8]

FT-IR (KBr)

~3200-3400 cm⁻¹ (br, O-H

stretch); ~3100-3000 cm⁻¹ (Ar

C-H stretch); ~1640 cm⁻¹ (s,

C=O stretch, H-bonded);

~1600, 1580 cm⁻¹ (Ar C=C

stretch); ~1250 cm⁻¹ (C-O

stretch); ~820 cm⁻¹ (p-subst.

C-H bend)

The strong, broad O-H band

and the hydrogen-bonded

(lowered frequency) C=O

stretch are characteristic. The

C-Br stretch (~600-500 cm⁻¹)

may be difficult to observe.

| Mass Spec (EI) | M⁺ at m/z 306/308 (1:1 ratio, due to ⁷⁹Br/⁸¹Br isotopes). Key fragments: m/z

137 ([C₇H₅O₂]⁺, dihydroxybenzoyl cation); m/z 169/171 ([C₇H₆Br]⁺, bromobenzyl cation). |

Predicted fragmentation patterns from PubChemLite confirm the isotopic signature of bromine

is the most telling feature.[9] Cleavage alpha to the carbonyl is expected. |

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.researchgate.net/publication/298846901_1-24-dihydroxyphenyl-1-ethanone_hydrazone_derivatives_as_notable_butyrylcholinesterase_inhibitors
http://psjd.icm.edu.pl/psjd/element/bwmeta1.element.psjd-3d245cda-5ec1-4222-97c6-3e50f631b23f/c/WNOFNS_46__2023__46-52.pdf
https://www.chemistry.utah.edu/wp-content/uploads/sites/15/2024/11/strawberry_aldehyde.pdf
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/2063466
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Discovery and Development
The 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone scaffold is a valuable starting

point for synthesizing a range of biologically active molecules. Its utility stems from its

classification as a deoxybenzoin, a core structure found in many natural and synthetic

compounds with therapeutic properties.

Role as a Synthetic Intermediate
Heterocycle Synthesis: The ketone and adjacent methylene group can participate in

condensation reactions with reagents like hydrazine, hydroxylamine, or guanidine to form

pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocyclic cores are prevalent

in modern pharmaceuticals.

Cross-Coupling Reactions: The aryl bromide provides a reactive site for Suzuki, Heck,

Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile

introduction of diverse aryl, alkyl, and amino substituents, enabling the creation of large

libraries of compounds for structure-activity relationship (SAR) studies.

Antioxidant and Anti-inflammatory Research: The resorcinol moiety is a known antioxidant

pharmacophore capable of scavenging free radicals. Derivatives of this compound are

actively being investigated for their potential to treat diseases associated with oxidative

stress and inflammation.[2][10]

Oncology Research: The 2,4-dihydroxyphenyl scaffold is present in compounds that have

shown anticancer activity.[10][11] This molecule serves as a precursor for synthesizing novel

agents that may target various pathways involved in cancer cell proliferation and survival.

Biological Pathway Interaction Workflow
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Chemical Modification

Therapeutic Targets
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Caption: Synthetic utility and downstream applications.

Safety and Handling
Based on aggregated GHS data, this compound requires careful handling.[1]

Hazard Statements:

H317: May cause an allergic skin reaction.

H400: Very toxic to aquatic life.

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P273: Avoid release to the environment.

P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Recommended storage is at 0-8 °C.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone | C14H11BrO3 | CID 2063466 -
PubChem [pubchem.ncbi.nlm.nih.gov]

2. chemimpex.com [chemimpex.com]

3. organicreactions.org [organicreactions.org]

4. nbinno.com [nbinno.com]

5. researchgate.net [researchgate.net]

6. psjd.icm.edu.pl [psjd.icm.edu.pl]

7. chemistry.utah.edu [chemistry.utah.edu]

8. sc.edu [sc.edu]

9. PubChemLite - 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone (C14H11BrO3)
[pubchemlite.lcsb.uni.lu]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [IUPAC name and structure of 2-(4-Bromophenyl)-1-
(2,4-dihydroxyphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1224145#iupac-name-and-structure-of-2-4-
bromophenyl-1-2-4-dihydroxyphenyl-ethanone]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.chemimpex.com/products/25620
https://www.benchchem.com/product/b1224145?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2063466
https://pubchem.ncbi.nlm.nih.gov/compound/2063466
https://www.chemimpex.com/products/25620
https://www.organicreactions.org/pubchapter/the-hoesch-synthesis/
https://www.nbinno.com/article/pharmaceutical-intermediates/role-4-bromophenylacetonitrile-organic-synthesis-rnd-wv
https://www.researchgate.net/publication/298846901_1-24-dihydroxyphenyl-1-ethanone_hydrazone_derivatives_as_notable_butyrylcholinesterase_inhibitors
http://psjd.icm.edu.pl/psjd/element/bwmeta1.element.psjd-3d245cda-5ec1-4222-97c6-3e50f631b23f/c/WNOFNS_46__2023__46-52.pdf
https://www.chemistry.utah.edu/wp-content/uploads/sites/15/2024/11/strawberry_aldehyde.pdf
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/2063466
https://pubchemlite.lcsb.uni.lu/e/compound/2063466
https://www.researchgate.net/publication/275662862_Synthesis_of_2-24-dihydroxyphenylthieno-13-thiazin-4-ones_their_lipophilicity_and_anticancer_activity_in_vitro
https://www.researchgate.net/publication/230164646_Synthesis_of_5-substituted_2-24-dihydroxyphenyl-134-thiadiazoles
https://www.benchchem.com/product/b1224145#iupac-name-and-structure-of-2-4-bromophenyl-1-2-4-dihydroxyphenyl-ethanone
https://www.benchchem.com/product/b1224145#iupac-name-and-structure-of-2-4-bromophenyl-1-2-4-dihydroxyphenyl-ethanone
https://www.benchchem.com/product/b1224145#iupac-name-and-structure-of-2-4-bromophenyl-1-2-4-dihydroxyphenyl-ethanone
https://www.benchchem.com/product/b1224145#iupac-name-and-structure-of-2-4-bromophenyl-1-2-4-dihydroxyphenyl-ethanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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